Cas no 1219826-70-6 (Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide)
![Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide structure](https://ja.kuujia.com/scimg/cas/1219826-70-6x500.png)
Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide 化学的及び物理的性質
名前と識別子
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- Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide
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- インチ: InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+
- InChIKey: BPJBUIWCUYKVNL-MHWRWJLKSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1246656-25g |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
1219826-70-6 | 95% | 25g |
$425 | 2024-06-05 | |
Aaron | AR01JXCZ-50g |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
1219826-70-6 | 95% | 50g |
$742.00 | 2023-12-16 | |
Aaron | AR01JXCZ-10g |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
1219826-70-6 | 95% | 10g |
$173.00 | 2023-12-16 | |
Aaron | AR01JXCZ-500mg |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
1219826-70-6 | 95% | 500mg |
$28.00 | 2023-12-16 | |
1PlusChem | 1P01JX4N-1g |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
1219826-70-6 | 95% | 1g |
$48.00 | 2023-12-25 | |
1PlusChem | 1P01JX4N-15g |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
1219826-70-6 | 95% | 15g |
$226.00 | 2023-12-25 | |
eNovation Chemicals LLC | Y1246656-15g |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
1219826-70-6 | 95% | 15g |
$260 | 2024-06-05 | |
A2B Chem LLC | BA08215-500mg |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
1219826-70-6 | 95% | 500mg |
$32.00 | 2024-04-20 | |
A2B Chem LLC | BA08215-50g |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
1219826-70-6 | 95% | 50g |
$760.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1246656-1g |
N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide |
1219826-70-6 | 95% | 1g |
$85 | 2024-06-05 |
Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide 関連文献
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazideに関する追加情報
Benzenesulfonic Acid, 4-Methyl-, (2E)-2-[(4-Bromophenyl)Methylene]Hydrazide: A Comprehensive Overview
Benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide is a compound with the CAS number 1219826-70-6. This compound is a derivative of benzenesulfonic acid, which is a sulfonic acid group attached to a benzene ring. The presence of the hydrazide group and the (2E)-configuration introduces unique chemical properties, making this compound of interest in various fields of chemistry and materials science.
The structure of benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide consists of a benzene ring substituted with a sulfonic acid group at the para position. Additionally, the molecule features a hydrazide moiety connected to a (4-bromophenyl)methylene group via an imine bond. This arrangement imparts both electronic and steric effects, which are crucial for its reactivity and potential applications.
Recent studies have highlighted the importance of hydrazones and their derivatives in organic synthesis. The (2E)-configuration in this compound ensures a specific geometry that can influence its reactivity and stability. For instance, researchers have explored the use of such compounds in the synthesis of heterocyclic structures, which are valuable in drug discovery and materials science.
In terms of synthesis, benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide can be prepared through a condensation reaction between hydrazine derivatives and carbonyl compounds. The reaction conditions, such as temperature and pH, play a critical role in determining the yield and purity of the product. Optimization of these parameters has been a focus of recent research to enhance the efficiency of such reactions.
The physical properties of this compound, including its melting point, solubility, and stability under various conditions, are essential for its practical applications. For example, its solubility in polar solvents makes it suitable for use in solution-based reactions. Furthermore, its stability under thermal and oxidative conditions has been studied to assess its suitability for industrial processes.
One area where benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide has shown promise is in the field of catalysis. The sulfonic acid group acts as an acidic catalyst in certain transformations, while the hydrazide moiety can facilitate nucleophilic attacks or act as a coordinating site for metal ions. These dual functionalities make it a versatile catalyst for various organic reactions.
In addition to catalysis, this compound has potential applications in polymer chemistry. The ability to form hydrogen bonds due to the sulfonic acid group can influence the mechanical properties of polymers. Researchers have explored its use as an additive to improve the thermal stability and mechanical strength of polymer materials.
The introduction of bromine at the para position on the phenyl ring introduces electron-withdrawing effects that can modulate the electronic properties of the molecule. This feature is particularly useful in designing compounds with specific electronic characteristics for applications in electronics or optoelectronics.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide. These studies provide insights into its bonding interactions and reaction mechanisms, which are critical for optimizing its use in various chemical processes.
In conclusion, benzenesulfonic acid, 4-methyl-, (2E)-2-[(4-bromophenyl)methylene]hydrazide is a multifaceted compound with diverse applications across different branches of chemistry. Its unique structure and functional groups make it an attractive candidate for further research and development in areas such as catalysis, polymer science, and materials engineering.
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